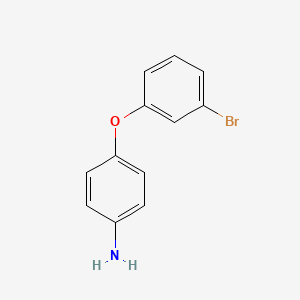

4-(3-Bromophenoxy)aniline

Description

Significance of Aryl-Ether Linkages in Chemical Synthesis and Materials Science

The aryl-ether linkage (C-O-C) is a ubiquitous structural unit found in a vast array of natural products, pharmaceuticals, and functional materials. acs.orgnumberanalytics.com Its presence imparts a degree of conformational rigidity and stability to the molecular backbone. In materials science, polymers containing aryl-ether linkages often exhibit desirable properties such as high thermal stability and chemical resistance. researchgate.net The synthesis of these linkages, traditionally achieved through methods like the Ullmann condensation, has been significantly advanced by modern cross-coupling reactions, which offer milder conditions and broader substrate scope. acs.org However, the robust nature of the C(aryl)-O bond can also present challenges, making its selective cleavage and formation a key area of research. researchgate.netacs.org

Overview of Aniline (B41778) Derivatives as Key Intermediates

Aniline and its derivatives are fundamental building blocks in organic synthesis. bloomtechz.com The amino group (-NH2) is a versatile functional handle that can be readily transformed into a wide range of other functionalities. bloomtechz.com For instance, it can undergo diazotization to form diazonium salts, which are precursors to a multitude of other substituents. bloomtechz.com Furthermore, the amino group can be acylated, alkylated, or used as a directing group in electrophilic aromatic substitution reactions. bloomtechz.comacs.org The reactivity of the aniline core makes these compounds indispensable intermediates in the synthesis of dyes, polymers, pharmaceuticals, and agrochemicals. bloomtechz.comopenaccessjournals.com

Strategic Positioning of Halogenated Phenoxyanilines in Research

The introduction of a halogen atom, such as bromine, onto the phenoxyaniline (B8288346) scaffold, as in 4-(3-Bromophenoxy)aniline, offers several strategic advantages for researchers. The bromine atom serves as a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the systematic modification of the molecule's structure to probe structure-activity relationships or to construct more complex target molecules. researchgate.net Halogenation can also influence the electronic properties of the molecule and its potential for forming specific intermolecular interactions like halogen bonding, which can be crucial for molecular recognition and self-assembly processes. acs.org

Chemical and Physical Properties of this compound

This compound is a solid at room temperature. bldpharm.com Its chemical structure and key identifiers are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | fluorochem.co.uk |

| CAS Number | 57688-16-1 | bldpharm.comfluorochem.co.ukarctomsci.com |

| Molecular Formula | C12H10BrNO | bldpharm.comfluorochem.co.uk |

| Molecular Weight | 264.12 g/mol | bldpharm.com |

| MDL Number | MFCD02663382 | fluorochem.co.uk |

Research Findings and Applications

While specific, in-depth research articles solely focused on this compound are not abundant in the public domain, its structural motifs are present in compounds investigated for various applications. For instance, halogenated phenoxyanilines have been synthesized as analogues of polybrominated diphenyl ethers (PBDEs) to study their interaction with cytochrome P450 enzymes. acs.org The bromo and amino functionalities make it a prime candidate for use as an intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science. ontosight.ai

For example, the aniline moiety can be a precursor for the synthesis of various heterocyclic compounds. The bromine atom can be substituted through palladium-catalyzed cross-coupling reactions to introduce a wide variety of functional groups, enabling the creation of diverse chemical libraries for drug discovery or materials development.

The table below lists some related phenoxyaniline derivatives and their areas of research, illustrating the potential applications for compounds like this compound.

| Compound | Research Area | Source(s) |

| 4-Bromo-2-(3-bromophenoxy)aniline | Research chemical intermediate | a2bchem.com |

| 4-(3-Bromophenoxy)-3-fluoroaniline | Research chemical intermediate | fluorochem.co.uk |

| 4-(4-Bromophenoxy)aniline | Intermediate for pharmaceuticals and materials | ontosight.aisigmaaldrich.comnih.govsigmaaldrich.com |

| 3-(4-Bromophenoxy)aniline | Research chemical intermediate | aaronchem.combldpharm.com |

| 4-(4-amino-3-bromophenoxy)-2-bromoaniline | Research chemical intermediate | chemsrc.com |

| 2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline | Intermediate in medicinal chemistry and material science | |

| 4-Bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)aniline | Intermediate for semiconducting materials | ossila.com |

This compound represents a strategically important chemical entity in the landscape of advanced organic synthesis. The presence of both a reactive aniline moiety and a synthetically versatile bromine atom on a stable diaryl ether framework provides chemists with a powerful tool for the construction of complex and functionally diverse molecules. While direct research on this specific compound is not extensively documented, the well-established utility of its constituent parts—the aryl-ether linkage, the aniline derivative, and the aryl bromide—strongly suggests its potential as a valuable intermediate in the development of new pharmaceuticals, functional materials, and other specialized chemical products. Further exploration of its reactivity and applications is warranted to fully unlock its synthetic potential.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEVQGBOHMXYPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of Phenoxyaniline Scaffolds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

No specific high-resolution 1H or 13C NMR data, including chemical shifts and coupling constants, for 4-(3-Bromophenoxy)aniline has been reported in the available literature.

There is no information on the application of specialized NMR techniques, such as COSY, HSQC, or HMBC, for the structural elucidation of this compound.

Vibrational Spectroscopy for Molecular Characterization

Specific FT-IR spectral data, including characteristic absorption bands for the functional groups present in this compound, are not available.

No FT-Raman spectroscopic data has been found for this compound.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Detailed mass spectrometry analysis, including the molecular ion peak and fragmentation patterns for this compound, has not been documented in the searched scientific resources.

Further experimental research is required to characterize this compound and provide the necessary data to fulfill the detailed spectroscopic analysis outlined.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. mdpi.com

The key structural parameters that would be determined include:

Dihedral Angle: The angle between the mean planes of the two aromatic rings. For a related dibrominated diphenylamine, this angle was found to be 47.32 (5)°. nih.govresearchgate.net

Bridging Angle: The C-O-C or C-N-C bond angle at the bridging atom. In a related brominated diphenylamine, the C-N-C angle is 128.5 (2)°. nih.gov For the ether linkage in this compound, this angle is expected to be around 118-120°.

Crystal System: The compound would likely crystallize in a common system for such molecules, like monoclinic or orthorhombic. nih.govredalyc.org

Table 2: Representative Crystallographic Data for a Related Compound, 4-bromo-N-(4-bromophenyl)aniline nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₉Br₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9993 (12) |

| b (Å) | 13.032 (3) |

| c (Å) | 14.228 (3) |

| β (°) | 96.967 (3) |

| Volume (ų) | 1104.2 (4) |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The analysis generates a three-dimensional surface around a molecule, which is color-coded to indicate different types of close contacts. Red spots on the surface highlight short, significant interactions like hydrogen bonds, while blue regions indicate longer, weaker contacts. iucr.org

The analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts. For this compound, the primary intermolecular interactions expected are:

H···H contacts: Typically the most abundant, arising from the numerous hydrogen atoms on the aromatic rings. researchgate.netnih.gov

C···H/H···C contacts: Representing C-H···π interactions, which are significant in the packing of aromatic systems. iucr.org

Br···H/H···Br contacts: Important dipole-dipole interactions involving the bromine atom.

O···H/H···O contacts: Arising from the ether oxygen and potentially weak C-H···O interactions.

N···H/H···N contacts: Involving the amine group, which can act as a hydrogen bond donor.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for this compound (based on analogous structures nih.gov)

| Contact Type | Predicted Contribution (%) |

|---|---|

| H···H | ~40-50% |

| C···H/H···C | ~25-35% |

| Br···H/H···Br | ~5-10% |

| O···H/H···O | ~5-10% |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The absorption pattern is characteristic of the chromophores present in the molecule. shu.ac.uktanta.edu.eg

The primary chromophore in this compound is the aniline (B41778) system. Aniline itself typically displays two main absorption bands in the UV region:

Primary Band (π→π transition):* A strong absorption band around 230-240 nm, corresponding to the excitation of π electrons in the benzene (B151609) ring. researchgate.net

Secondary Band (n→π transition):* A weaker, longer-wavelength band around 280-290 nm. researchgate.netnist.gov This transition involves the non-bonding electrons (n) on the nitrogen atom being promoted to an anti-bonding π* orbital of the aromatic ring.

The phenoxy and bromo substituents act as auxochromes, modifying the absorption of the primary aniline chromophore. The oxygen atom of the ether and the nitrogen of the amine can donate lone pair electrons into the aromatic π system, extending the conjugation. This effect typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for both the primary and secondary bands.

Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound in a Non-polar Solvent

| Transition | Typical λ_max for Aniline | Predicted λ_max for this compound |

|---|---|---|

| π → π* | ~235 nm | ~245-255 nm |

Computational and Theoretical Chemistry Studies on Phenoxyaniline Compounds

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure and reactivity of molecules. tci-thaijo.orgnih.gov This theoretical framework allows for the calculation of various molecular properties by focusing on the electron density, providing a balance between computational cost and accuracy. For phenoxyaniline (B8288346) compounds like 4-(3-Bromophenoxy)aniline, DFT methods are employed to elucidate geometric parameters, electronic properties, and potential reactive behavior, offering insights that complement experimental findings.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule that can arise from the rotation around single bonds. The phenoxyaniline structure possesses rotational freedom around the C-O and C-N ether linkages. Theoretical studies on analogous compounds, such as halogenated diphenylamines, reveal a non-planar, "propeller blade" disposition of the aromatic rings around the bridging atom. researchgate.net A similar twisted conformation is expected for this compound to minimize steric hindrance between the two phenyl rings. The final optimized geometry represents a balance of electronic and steric effects, which is crucial for understanding the molecule's interactions and properties.

Table 1: Selected Optimized Geometric Parameters (Theoretical)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N Bond Length | Aniline (B41778) Ring Carbon to Nitrogen | ~1.40 Å |

| C-O Bond Length | Phenoxy Ring Carbon to Oxygen | ~1.37 Å |

| C-Br Bond Length | Phenoxy Ring Carbon to Bromine | ~1.91 Å |

| C-N-C Angle | Not Applicable (Ether Linkage) | N/A |

| C-O-C Dihedral Angle | Torsion angle defining the twist between rings | Variable (e.g., 40-60°) |

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and the potential for intramolecular charge transfer. nih.govjoaquinbarroso.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.gov For this compound, DFT calculations can map the distribution of these orbitals. The HOMO is typically localized on the electron-rich aniline moiety, while the LUMO may be distributed across the bromophenoxy ring system, facilitating intramolecular charge transfer upon excitation.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -5.52 | Electron-donating ability |

| ELUMO | -1.05 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.47 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic species. thaiscience.info The MEP map displays different potential values on the electron density surface, with colors indicating the nature of the potential. researchgate.net

Typically, regions of negative electrostatic potential (colored red to yellow) are characterized by an excess of electrons and are susceptible to electrophilic attack. In this compound, these areas are expected around the electronegative nitrogen and oxygen atoms, as well as the π-electron systems of the aromatic rings. mdpi.com Regions of positive electrostatic potential (colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. researchgate.net These are typically found around the hydrogen atoms of the amine group. The MEP map provides a comprehensive picture of the molecule's reactive sites, guiding the understanding of its intermolecular interactions. tci-thaijo.org

Based on the energies of the frontier molecular orbitals, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. researchgate.net These descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's stability and reactivity.

Ionization Energy (I) : The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A) : The energy released when an electron is added, approximated as A ≈ -ELUMO.

Chemical Hardness (η) : A measure of the molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Electronegativity (χ) : The power of an atom to attract electrons, calculated as χ = (I + A) / 2.

Electrophilicity Index (ω) : A measure of a molecule's ability to accept electrons, calculated as ω = χ² / (2η).

Nucleophilicity Index (ε) : A measure of a molecule's ability to donate electrons.

These descriptors help in systematically comparing the reactivity of different compounds and understanding their behavior in chemical reactions. tci-thaijo.org

Table 3: Global Reactivity Descriptors (Calculated)

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| Ionization Energy (I) | 5.52 | Energy to lose an electron |

| Electron Affinity (A) | 1.05 | Energy gained by acquiring an electron |

| Chemical Hardness (η) | 2.235 | Resistance to charge transfer |

| Electronegativity (χ) | 3.285 | Electron attracting power |

| Electrophilicity Index (ω) | 2.41 | Propensity to act as an electrophile |

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer capabilities often exhibit non-linear optical (NLO) properties. e-journals.in These materials are of great interest for applications in optoelectronics and photonics. researchgate.netnih.gov DFT calculations are used to predict the NLO response of molecules by computing the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov

The first-order hyperpolarizability (β) is a key indicator of a molecule's second-order NLO activity. e-journals.in A large β value suggests a strong NLO response. For molecules like this compound, the presence of the electron-donating amine group and the electron-withdrawing (by inductive effect) bromine atom, connected through a π-conjugated system, can lead to a significant NLO response. The theoretical calculation of these properties is crucial for designing and screening new NLO materials. ajchem-a.com

Table 4: Calculated Non-Linear Optical (NLO) Properties

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 2.55 | Debye |

| Mean Polarizability (α) | 28.1 x 10-24 | esu |

| First Hyperpolarizability (β) | 15.4 x 10-30 | esu |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govnih.gov

The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. nih.gov These theoretical values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). Comparing the calculated chemical shifts with experimentally obtained spectra serves as a robust method for structural verification. nrel.gov A strong correlation between the theoretical and experimental data provides high confidence in the assigned structure of this compound.

Table 5: Comparison of Theoretical and Experimental NMR Chemical Shifts (Hypothetical)

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C (bonded to N) | 145.2 | 144.8 |

| C (bonded to O) | 156.5 | 155.9 |

| C (bonded to Br) | 121.8 | 122.3 |

| H (amine) | 3.85 | 3.90 |

Molecular Dynamics and Simulation Approaches

Molecular dynamics and simulation offer powerful tools for investigating the behavior of molecules at an atomic level. These computational methods are particularly useful for studying complex phenomena such as the interaction of phenoxyaniline compounds with surfaces and other molecules, providing insights that are often difficult to obtain through experimental means alone.

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science and chemistry, Grand Canonical Monte Carlo (GCMC) simulations are frequently employed to study adsorption phenomena. helsinki.firesearchgate.net This method is well-suited for investigating the adsorption behavior of phenoxyaniline derivatives, including this compound, on various surfaces.

GCMC simulations are performed to understand the interactions between an adsorbate (the molecule being adsorbed, such as this compound) and an adsorbent (the surface). elsevierpure.com The simulation box typically contains the adsorbent surface, and the GCMC algorithm simulates the insertion, deletion, and movement of adsorbate molecules to determine the equilibrium properties of the system at a fixed chemical potential, volume, and temperature.

Key insights derived from these simulations include:

Adsorption Isotherms: These plots show the amount of adsorbed substance on a surface as a function of its pressure or concentration at a constant temperature. The shape of the isotherm can reveal the mechanism of adsorption. researchgate.net For instance, studies on aniline have shown that adsorption can follow a Langmuir-type mechanism at low coverage but deviates as interactions between adsorbed molecules become significant. helsinki.fi

Adsorption Energetics: Simulations can calculate the adsorption energy, which quantifies the strength of the interaction between the molecule and the surface. helsinki.fi This is crucial for predicting the stability and performance of materials in applications like filtration or sensing.

Molecular Orientation: GCMC can reveal the preferred orientation of adsorbed molecules on the surface. For example, in aniline and its derivatives, interactions can be driven by hydrogen bonding involving the amine group or by interactions of the aromatic rings with the surface. helsinki.finih.gov

The reliability of GCMC simulations is highly dependent on the accuracy of the force fields used to describe the intermolecular and intramolecular interactions. helsinki.fi Researchers often validate their computational results against experimental data or higher-level quantum chemistry calculations to ensure the force fields are appropriate for the system under study. helsinki.fi

Table 1: Example of Simulated Adsorption Isotherm Data for this compound on a Generic Surface

This interactive table presents hypothetical data that would be generated from a GCMC simulation to build an adsorption isotherm.

| Chemical Potential (kJ/mol) | Average Number of Adsorbed Molecules | Surface Coverage (%) |

| -65.0 | 5 | 10 |

| -62.5 | 15 | 30 |

| -60.0 | 28 | 56 |

| -57.5 | 42 | 84 |

| -55.0 | 48 | 96 |

Quantum Chemical Calculations for Advanced Insights

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure of molecules. These methods are invaluable for elucidating properties that are governed by electron distribution, such as reactivity, spectroscopic characteristics, and intermolecular interactions.

Charge transfer (CT) is a fundamental process in chemistry that involves the redistribution of electron density within a molecule or between molecules. Understanding the CT characteristics of phenoxyaniline compounds is essential for predicting their behavior in various applications, from electronic materials to corrosion inhibition. surfacesciencewestern.comnih.gov

Mulliken population analysis is a widely used method in computational chemistry for estimating the partial atomic charges on the atoms within a molecule. wikipedia.org Developed by Robert S. Mulliken, this approach partitions the total electron population among the different atoms based on the molecular orbitals calculated from a linear combination of atomic orbitals (LCAO). wikipedia.orgtau.ac.il The analysis provides a simple, quantitative picture of the electron distribution and is routinely used to understand the electronic effects of different substituent groups. wikipedia.org

The analysis involves calculating the gross orbital product and summing these contributions for each atom to determine the gross atom population. wikipedia.org The resulting Mulliken charges can identify which parts of a molecule are electron-rich (negative charge) and which are electron-poor (positive charge). This information is critical for:

Identifying Reactive Sites: Atoms with a significant negative charge are often nucleophilic, while those with a positive charge are electrophilic.

Analyzing Substituent Effects: The analysis can quantify how electron-donating or electron-withdrawing groups, such as the bromo- and phenoxy- groups in this compound, alter the charge distribution across the aniline backbone. nih.gov

Understanding Intermolecular Interactions: The charge distribution governs electrostatic interactions, which play a key role in how the molecule interacts with other molecules and surfaces. surfacesciencewestern.com

It is important to note that Mulliken charges have known limitations; they can be highly sensitive to the choice of the basis set used in the quantum chemical calculation, and in some cases, may yield unphysical results. wikipedia.orguni-muenchen.de Despite these drawbacks, the method remains a valuable tool for comparative analysis and for gaining qualitative insights into charge distribution and transfer within a series of related compounds. chemrxiv.orgchemrxiv.orgnih.gov

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

This interactive table shows an example of the type of data generated from a Mulliken population analysis, illustrating the partial charges on key atoms within the molecule.

| Atom | Element | Position | Hypothetical Mulliken Charge (a.u.) |

| N1 | Nitrogen | Aniline Amine Group | -0.85 |

| C4 | Carbon | Aniline Ring (bonded to N) | +0.20 |

| O1 | Oxygen | Ether Linkage | -0.65 |

| C1' | Carbon | Phenoxy Ring (bonded to O) | +0.35 |

| Br1 | Bromine | Phenoxy Ring (position 3') | -0.05 |

| H(N) | Hydrogen | Amine Group | +0.40 |

Chemical Reactivity and Mechanistic Investigations of 4 3 Bromophenoxy Aniline Derivatives

Reaction Mechanism Elucidation in Cross-Coupling

Derivatives of 4-(3-Bromophenoxy)aniline are valuable substrates in cross-coupling reactions, where the formation of new carbon-carbon and carbon-heteroatom bonds is achieved. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

In the course of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, imine derivatives (Schiff bases) of anilines can undergo unexpected hydrolysis. nih.govmdpi.com Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have provided insights into this phenomenon. While not directly involving this compound, studies on analogous systems, such as imines derived from bromothiophene carbaldehyde and substituted pyridin-2-amines, offer a plausible mechanism. mdpi.comdntb.gov.ua

The proposed mechanism suggests that a Lewis basic site on the imine substrate, such as the nitrogen atom of a pyridine (B92270) ring, can coordinate with the palladium catalyst. mdpi.com This interaction increases the polarity of the imine's carbon-nitrogen double bond (–C=N–). mdpi.com The heightened polarity makes the imine carbon more electrophilic and thus more susceptible to nucleophilic attack by water molecules present in the reaction medium, leading to the cleavage of the imine bond. mdpi.com In the context of an imine derived from this compound, while it lacks a pyridine ring, coordination of the palladium catalyst to other potential sites, or the general reaction conditions, could similarly promote hydrolysis, cleaving the imine to regenerate the aniline (B41778) and the corresponding aldehyde. nih.govmdpi.com

The aniline nitrogen of this compound acts as a potent nucleophile, capable of participating in regioselective substitution reactions. A well-documented example of such selectivity is the reaction of anilines with 2,4-dichloroquinazoline (B46505) precursors to form 4-aminoquinazoline derivatives, which are significant scaffolds in medicinal chemistry. nih.gov

The regioselectivity of this nucleophilic aromatic substitution (SNAr) is governed by the electronic properties of the dichloroquinazoline ring. The chlorine atom at the 4-position is significantly more reactive toward nucleophilic attack than the chlorine at the 2-position. This enhanced reactivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed upon attack at the C4 position. The electron-withdrawing effect of the quinazoline (B50416) ring nitrogen atoms makes the C4 carbon more electrophilic. When this compound acts as the nucleophile, its amino group will preferentially attack this more activated C4 position, leading to the selective displacement of the C4-chloro substituent. nih.gov This transformation is a cornerstone in the synthesis of bioactive molecules, including kinase inhibitors. nih.gov

Nucleophilic Reactivity and Catalysis

The lone pair of electrons on the nitrogen atom of the aniline group makes this compound a versatile nucleophile and enables it to function as a nucleophilic catalyst in specific reactions.

Aniline and its derivatives have been identified as highly effective nucleophilic catalysts for the formation and exchange of hydrazones, a key reaction in dynamic covalent chemistry. nih.govnih.govfigshare.com The catalytic cycle proceeds through a two-step mechanism. First, the aniline catalyst rapidly and reversibly reacts with an aldehyde to form a protonated imine (iminium ion). This intermediate is significantly more reactive towards nucleophilic attack than the original aldehyde. In the second step, a hydrazine (B178648) attacks the activated iminium ion in a rapid transimination reaction, displacing the aniline catalyst and forming the thermodynamically stable hydrazone product. kiku.dk

This catalysis is particularly effective under neutral or slightly acidic pH conditions (e.g., pH 6.2-7.4), where hydrazone formation would otherwise be slow. nih.govkiku.dk The efficiency of the catalysis allows for the rapid equilibration of dynamic combinatorial libraries, even in the presence of complex biological molecules like proteins. nih.gov

| Reaction | Catalyst | pH | Observed Rate Enhancement | Source |

|---|---|---|---|---|

| Benzaldehyde + Phenylhydrazine | Aniline (2) | 7.4 | 2.2-fold | kiku.dk |

| Aldehyde + Hydrazide DCL | Aniline (10 mM) | 6.2 | Rapid equilibration | nih.gov |

| Aromatic Aldehyde + Hydrazine | Aniline Derivatives | 7.4 | Up to 19-fold | kiku.dk |

As a nucleophile, the amino group of this compound can attack electron-deficient aromatic rings, leading to Nucleophilic Aromatic Substitution (SNAr). libretexts.org This reaction typically requires the aromatic ring being attacked to possess strongly electron-withdrawing groups (such as -NO₂, -CF₃, or -R₃N⁺) positioned ortho and/or para to a suitable leaving group (like a halogen). libretexts.orglibretexts.org

The mechanism is a two-step addition-elimination process. libretexts.org

Addition: The aniline nitrogen attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups that delocalize the negative charge. youtube.com

Elimination: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substitution product. libretexts.org

The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer intermediate. libretexts.org Therefore, factors that stabilize this intermediate will accelerate the reaction.

Influence of Electronic and Steric Effects on Reaction Pathways

The reactivity of this compound and its derivatives is profoundly influenced by both electronic and steric effects. These factors can dictate reaction rates, mechanisms, and even the feasibility of a transformation.

Electronic Effects: The nucleophilicity of the aniline nitrogen is modulated by the substituents on both of its attached aromatic rings. The 3-bromophenoxy group exerts a net electron-withdrawing inductive effect, which slightly decreases the basicity and nucleophilicity of the amino group compared to unsubstituted aniline. Conversely, in its role as a nucleophilic catalyst for hydrazone formation, electron-rich aniline derivatives have been shown to be superior performers. rsc.org In SNAr reactions, while the aniline acts as the nucleophile, the electronic nature of the electrophile is paramount; the presence of strong electron-withdrawing groups on the aryl halide is necessary to sufficiently lower the energy of the LUMO and stabilize the Meisenheimer intermediate, thereby facilitating the reaction. libretexts.org

Steric Effects: Steric hindrance around the nucleophilic nitrogen atom can dramatically impede reaction rates. researchgate.netrsc.org Studies comparing the reactivity of aniline with N-methylaniline in SNAr reactions show a massive reduction in the rate constant for the N-methylated analogue. researchgate.netrsc.org This is attributed to steric hindrance that destabilizes the transition state during both the formation of the zwitterionic intermediate and the subsequent rate-limiting proton transfer step. rsc.org For this compound, while the primary amine is relatively unhindered, derivatization at the nitrogen (e.g., alkylation) would be expected to significantly decrease its nucleophilic reactivity due to increased steric bulk.

| Nucleophile | Substrate | Solvent | Relative Rate Parameter (K₁kAn) | Attributed Cause for Difference | Source |

|---|---|---|---|---|---|

| Aniline | 4-Nitrophenyl 2,4,6-trinitrophenyl ether | Acetonitrile / DMSO | 1 | Baseline | researchgate.netrsc.org |

| N-Methylaniline | 4-Nitrophenyl 2,4,6-trinitrophenyl ether | Acetonitrile / DMSO | 10-5 | Increased steric hindrance in intermediate formation and proton transfer | researchgate.netrsc.org |

Kinetic Analysis of Chemical Transformations of this compound Derivatives

Kinetic analyses are crucial for understanding reaction mechanisms, optimizing reaction conditions, and predicting the behavior of a chemical compound in various transformations. Such studies typically involve monitoring the concentration of reactants and products over time under controlled conditions to determine the rate law and elucidate the reaction mechanism.

For analogous compounds, such as 4-bromoaniline (B143363), kinetic studies have been performed in the context of specific reactions like the Suzuki coupling. For instance, a comparative kinetic study of the Suzuki reaction involving 4-bromoaniline with phenylboronic acid has been reported, providing insights into the influence of substituents on the reaction rate. However, this data cannot be directly extrapolated to this compound due to the different electronic and steric effects of the phenoxy group.

Similarly, computational studies have been conducted on the kinetics of reactions of other aniline derivatives, for example, the reaction of 4-methylaniline with hydroxyl radicals. These studies provide theoretical calculations of rate coefficients and reaction pathways.

The absence of specific kinetic data for this compound highlights a gap in the current chemical literature. Future research involving experimental kinetic analysis or computational modeling would be necessary to provide the detailed quantitative understanding of the reactivity of this compound. Such studies would be valuable for its potential applications in organic synthesis and materials science.

Role as Synthetic Intermediates and Building Blocks

As a versatile intermediate, this compound serves as a cornerstone for constructing a wide array of more complex molecules. The aniline moiety allows for reactions typical of primary aromatic amines, while the bromophenoxy group offers a site for cross-coupling reactions or can be retained to influence the electronic properties of the final product.

Precursors for Polymer Synthesis (e.g., Hole Transport Layers, Porous Aromatic Frameworks)

The bifunctional nature of bromo-substituted phenoxyanilines makes them attractive monomers for polymerization. The amine group can undergo condensation or oxidative polymerization, while the bromine atom provides a reactive handle for cross-coupling reactions, such as the Yamamoto or Suzuki couplings, to form rigid, aromatic polymer backbones.

Hole Transport Layers (HTLs): In optoelectronic devices like perovskite solar cells, hole transport layers are crucial for efficiently extracting and transporting positive charge carriers (holes) from the active layer to the electrode. mdpi.comnih.gov Materials used for HTLs must possess specific electronic properties, including high hole mobility and appropriate energy levels. While specific research on polymers derived directly from this compound for HTLs is nascent, related brominated compounds are used to modify HTL interfaces. For instance, self-assembled monolayers of 4-bromobenzylphosphonic acid have been successfully used to modify Nickel Oxide (NiOx) HTLs. researchgate.netjoanneum.at This modification improves the interface between the HTL and the perovskite absorber layer, leading to increased photovoltage and better power conversion efficiencies in solar cells. researchgate.netjoanneum.at The principle of using brominated aromatic compounds to enhance interfacial properties suggests the potential of polymers derived from this compound in developing new, efficient HTL materials.

Porous Aromatic Frameworks (PAFs): PAFs are a class of highly porous materials with rigid, aromatic structures, known for their exceptional stability and high surface areas. rsc.orgrsc.orgresearchgate.net These properties make them suitable for applications in gas storage, separation, and catalysis. rsc.org The synthesis of PAFs often involves the coupling of aromatic monomers bearing multiple reactive sites, such as bromine atoms. A common method is the Yamamoto-type Ullmann reaction, which couples brominated aromatic compounds using a nickel catalyst. nih.gov For example, a porous aromatic framework known as PAF-5 is synthesized from the monomer 1,3,5-tris(4-bromophenyl)benzene. rsc.orgnih.gov Given its structure, this compound could be envisioned as a comonomer in such syntheses, where the aniline group could be protected and later functionalized, introducing nitrogen-based active sites into the PAF structure.

| Application Area | Relevant Monomer/Modifier Example | Synthetic Method | Key Benefit |

| Hole Transport Layers | 4-bromobenzylphosphonic acid | Self-Assembled Monolayer | Improved HTL/perovskite interface, increased photovoltage researchgate.netjoanneum.at |

| Porous Aromatic Frameworks | 1,3,5-tris(4-bromophenyl)benzene | Yamamoto-type Ullmann Reaction | Creates high stability and high surface area materials rsc.orgnih.gov |

Triarylmethane Synthesis

Triarylmethanes are a class of compounds with three aryl groups attached to a central carbon atom, forming the core structure of many synthetic dyes and functional materials. Aniline and its derivatives are common precursors for these molecules. An efficient methodology for synthesizing aniline-based triarylmethanes involves the double Friedel-Crafts reaction between an aldehyde and an aniline derivative, often catalyzed by a Brønsted acidic ionic liquid. researchgate.net In this reaction, the aniline derivative acts as the nucleophile, attacking the electrophilic aldehyde. This compound, with its reactive aniline ring, can readily participate in such reactions to form functionalized triarylmethane structures, where the bromophenoxy group can be used for further molecular elaboration.

Scaffolds for Diverse Functional Molecules

A chemical scaffold is a core structure upon which other molecular fragments are built. The this compound framework is a robust scaffold for creating a variety of functional molecules. The distinct reactivity of the amine and bromo groups allows for sequential and selective modifications. For example, the amine can be acylated, alkylated, or diazotized, while the bromine atom can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This versatility has been demonstrated in the synthesis of novel compounds with potential biological activity, where similar brominated scaffolds are used to generate libraries of molecules for screening. mdpi.com

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules that are held together by non-covalent intermolecular forces. The ability of molecules to self-assemble into well-defined, stable structures is a cornerstone of this field. Phenoxyaniline (B8288346) derivatives can be incorporated into larger molecular designs to direct these assembly processes.

Triazine-Core Compounds for Supramolecular Assemblies

Symmetrical 1,3,5-triazines (s-triazines) are highly versatile building blocks in supramolecular chemistry. researchgate.netresearchgate.net They are typically synthesized from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) through sequential nucleophilic substitution reactions with amines, alcohols, or thiols. researchgate.netnih.gov The planar, electron-deficient triazine core, when substituted with appropriate functional groups, can drive self-assembly through hydrogen bonding, π–π stacking, and other weak interactions. nih.gov

By reacting this compound as the amine nucleophile with cyanuric chloride, it is possible to synthesize mono-, di-, or tri-substituted triazines. The resulting molecules possess multiple sites for hydrogen bonding (the N-H group from the aniline and the nitrogen atoms within the triazine ring) and potential for π–π stacking, making them excellent candidates for constructing ordered supramolecular architectures like networks, liquid crystals, or organogels. researchgate.netresearchgate.net

| Supramolecular Synthon | Key Structural Feature | Driving Forces for Assembly | Potential Architectures |

| Phenoxyaniline-Substituted Triazine | Planar triazine core with peripheral phenoxyaniline units | Hydrogen bonding, π–π stacking | Extended networks, liquid crystals, gels researchgate.netresearchgate.net |

Hydrazone Linkages in Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the synthesis of complex molecules and materials that can adapt their structure in response to external stimuli. nih.gov Hydrazone linkages, formed by the reaction of a hydrazine with an aldehyde or ketone, are a prominent example of a dynamic covalent bond. researchgate.net

Aniline and its derivatives have been shown to act as effective nucleophilic catalysts for the formation and transimination (exchange) of hydrazone bonds. nih.govfigshare.comresearchgate.net The presence of the aniline moiety in this compound allows it to catalyze the equilibration of hydrazone-based systems. This catalytic activity accelerates the approach to thermodynamic equilibrium, which is a key principle in the creation of dynamic materials like self-healing polymers, adaptable networks, and responsive molecular sensors. nih.govresearchgate.net

Q & A

Q. Optimization Strategies :

- Solvent Selection : Use DMSO for higher yields due to its ability to stabilize intermediates .

- Catalysis : Introduce CuI (0.1–1 mol%) in Ullmann coupling to reduce reaction time .

- Monitoring : Track reaction progress via TLC (silica gel, hexane/EtOAc 3:1) or HPLC .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Time (h) | Conditions | Reference |

|---|---|---|---|---|

| SNAr with K₂CO₃/DMSO | 65–75 | 12–24 | 100°C, nitro reduction | |

| Ullmann with CuI | 80–85 | 6–8 | 80°C, H₂/Pd-C |

Advanced: How can contradictory solubility and stability data for this compound in literature be resolved experimentally?

Answer:

Discrepancies in solubility (e.g., in ethanol vs. DCM) and stability (e.g., degradation under light) require systematic validation:

Q. Key Data :

- Density : ~1.393 g/mL (similar to fluorinated analogs) .

- Refractive Index : n20/D ~1.466 (indicative of aromatic bromine content) .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H NMR : Expect aromatic proton signals at δ 6.8–7.4 ppm (doublets for para-substitution) and NH₂ protons at δ 4.5–5.0 ppm (broad, exchangeable) .

- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O-C ether), and 550 cm⁻¹ (C-Br) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 264 (C₁₂H₁₀BrNO) .

Validation : Compare with synthesized analogs (e.g., 4-(4-Bromophenoxy)aniline) to confirm substituent effects .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

DFT calculations (e.g., Gaussian 16) can model electron density and frontier molecular orbitals:

Q. Case Study :

- Suzuki Coupling : Computed activation energy (ΔG‡) of ~25 kcal/mol for aryl boronic acid coupling at the bromine site .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Answer:

- Column Chromatography : Use silica gel with hexane/EtOAc (4:1 → 2:1) gradient. Rf ~0.3 in 3:1 hexane/EtOAc .

- Recrystallization : Dissolve in hot ethanol (70°C), cool to −20°C for crystal formation (mp 156–161°C, similar to bromophenol derivatives) .

- HPLC : C18 column, acetonitrile/water (70:30) at 1 mL/min, retention time ~8.5 min .

Advanced: How does the bromophenoxy substituent influence the compound’s biological activity in enzyme inhibition assays?

Answer:

The bromine atom enhances lipophilicity (logP ~2.8), improving membrane permeability.

Q. Methodology :

- Docking Simulations : AutoDock Vina to predict binding poses .

- Kinetic Analysis : Lineweaver-Burk plots to determine inhibition type .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles (brominated aromatics are skin irritants) .

- Ventilation : Use fume hoods; vapor pressure ~0.01 mmHg at 25°C .

- Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced: How can discrepancies in reported melting points be addressed through polymorph screening?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.